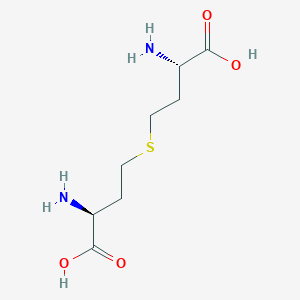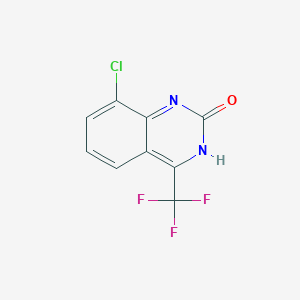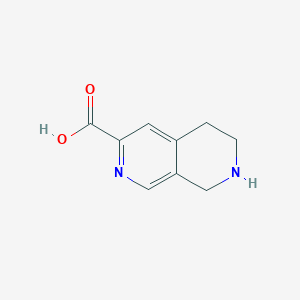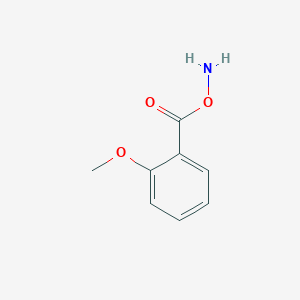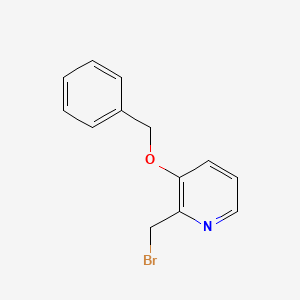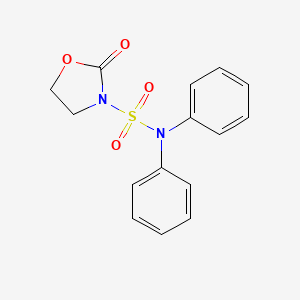
1-Phenyl-1-(4-fluorophenyl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol is an organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups attached to a phenylethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetophenone in the presence of a base, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-Trifluoro-1-(4-chlorophenyl)-1-phenylethanol
- 2,2,2-Trifluoro-1-(4-bromophenyl)-1-phenylethanol
Uniqueness: 2,2,2-Trifluoro-1-(4-fluorophenyl)-1-phenylethanol is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H10F4O |
|---|---|
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-fluorophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H10F4O/c15-12-8-6-11(7-9-12)13(19,14(16,17)18)10-4-2-1-3-5-10/h1-9,19H |
Clave InChI |
MIFVHHLGCVVFLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


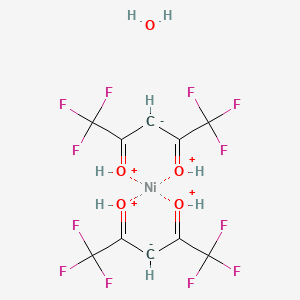
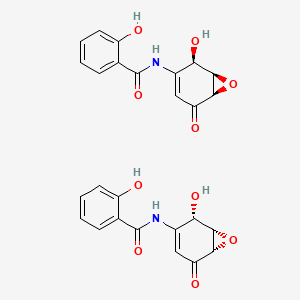

![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

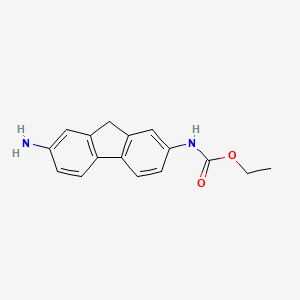
![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
